(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL (1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482756
InChI: InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17-/m0/s1
SMILES:
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol

(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL

CAS No.:

Cat. No.: VC17482756

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL -

Specification

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
IUPAC Name (1R,2S)-1-amino-1-anthracen-2-ylpropan-2-ol
Standard InChI InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17-/m0/s1
Standard InChI Key IEUXOJZOMJGBBC-GTNSWQLSSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O
Canonical SMILES CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereochemical Configuration

The IUPAC name (1R,2S)-1-amino-1-anthracen-2-ylpropan-2-ol reflects its intricate stereochemistry. The molecule features a central propan-2-ol backbone substituted at the 1-position with an amino group and a 2-anthryl moiety. The anthracene system, a fused tricyclic aromatic hydrocarbon, introduces significant planar rigidity and π-electron density, which influence the compound’s electronic properties and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₇H₁₇NO
Molecular Weight251.32 g/mol
IUPAC Name(1R,2S)-1-amino-1-anthracen-2-ylpropan-2-ol
InChIInChI=1S/C17H17NO/c1-11(19)17(18)...
SMILESCC@@HO

The stereocenters at C1 (R-configuration) and C2 (S-configuration) are critical for the compound’s biological activity and synthetic utility. These configurations are preserved through enantioselective synthesis, as demonstrated in chiral reductions of ketone precursors .

Synthesis and Optimization

Enantioselective Synthetic Pathways

The synthesis of (1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL draws parallels to methods described in the patent EP0457559A2, which outlines chiral syntheses of 1-aryl-3-aminopropan-1-ols . A generalized approach involves:

  • Formation of the Amino Ketone Precursor: Reacting 2-acetylanthracene with dimethylamine hydrochloride and formaldehyde to yield 3-dimethylamino-1-(2-anthryl)-1-propanone.

  • Stereoselective Reduction: Using a lithium aluminum hydride (LAH) complex with a chiral ligand to reduce the ketone to the corresponding alcohol while inducing the desired (1R,2S) configuration.

  • Acid Salt Formation: Isolating intermediates as hydrochloride or oxalate salts to enhance stability and purity .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
Ketone FormationDimethylamine HCl, formaldehyde, 35–40°CSolvent polarity, reaction time
Enantioselective ReductionLAH/(S)-BINAP complex, –15°CLigand ratio, temperature control
Salt CrystallizationMethanol/water mixture, seedingCooling rate, solvent composition

The patent emphasizes the role of sodium hydride in facilitating nucleophilic substitutions, particularly in introducing aryloxy groups to the propanamine backbone . For instance, reacting the hydroxy intermediate with 1-fluoronaphthalene under basic conditions yields advanced intermediates with retained stereochemistry.

Structural and Conformational Analysis

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are pivotal in confirming the compound’s structure. The proton NMR spectrum reveals distinct signals for the anthracene protons (δ 7.8–8.4 ppm), the methine proton adjacent to the amino group (δ 3.9 ppm), and the hydroxyl proton (δ 2.1 ppm). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 251.32 .

Three-Dimensional Conformation

The 3D structure, accessible via PubChem’s interactive model, shows that the anthracene system lies perpendicular to the propanolamine chain, creating a sterically hindered environment around the amino group . This conformation may influence binding interactions in biological systems or catalytic processes.

Comparative Analysis with Related Compounds

Table 3: Stereoisomers and Analogues

CompoundMolecular FormulaKey Structural DifferencePotential Use
(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OLC₁₇H₁₇NOC1:S, C2:S configurationComparative biological studies
(1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-olC₉H₁₁F₂NOFluorinated phenyl groupPET radioligand development

The (1S,2S) stereoisomer ( ) and fluorinated analogues ( ) highlight how subtle structural changes impact receptor affinity and metabolic stability.

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